molecular formula C16H24N2O2 B4609128 N-cyclooctyl-N'-(3-methoxyphenyl)urea

N-cyclooctyl-N'-(3-methoxyphenyl)urea

Cat. No.: B4609128
M. Wt: 276.37 g/mol
InChI Key: LSDGKZSLZIIDBQ-UHFFFAOYSA-N
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Description

N-cyclooctyl-N’-(3-methoxyphenyl)urea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a cyclooctyl group and a 3-methoxyphenyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-N’-(3-methoxyphenyl)urea typically involves the reaction of cyclooctylamine with 3-methoxyphenyl isocyanate. The reaction is carried out under mild heating conditions in an appropriate solvent, such as methanol or dichloromethane. The reaction proceeds smoothly to yield the desired urea derivative in good yields. The general reaction scheme is as follows:

Cyclooctylamine+3-Methoxyphenyl isocyanateN-cyclooctyl-N’-(3-methoxyphenyl)urea\text{Cyclooctylamine} + \text{3-Methoxyphenyl isocyanate} \rightarrow \text{N-cyclooctyl-N'-(3-methoxyphenyl)urea} Cyclooctylamine+3-Methoxyphenyl isocyanate→N-cyclooctyl-N’-(3-methoxyphenyl)urea

Industrial Production Methods

Industrial production of N-cyclooctyl-N’-(3-methoxyphenyl)urea can be achieved through a similar synthetic route, with optimization for large-scale synthesis. This may involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-N’-(3-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-cyclooctyl-N’-(3-methoxyphenyl)urea has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: It is used in research to study its effects on various biological systems and pathways.

Mechanism of Action

The mechanism of action of N-cyclooctyl-N’-(3-methoxyphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclooctyl-N’-(4-methoxyphenyl)urea
  • N-cyclooctyl-N’-(2-methoxyphenyl)urea

Uniqueness

N-cyclooctyl-N’-(3-methoxyphenyl)urea is unique due to the position of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The cyclooctyl group also imparts specific steric and electronic properties that differentiate it from other urea derivatives.

Properties

IUPAC Name

1-cyclooctyl-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-20-15-11-7-10-14(12-15)18-16(19)17-13-8-5-3-2-4-6-9-13/h7,10-13H,2-6,8-9H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDGKZSLZIIDBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824149
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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